Bexin-1

Catalog No.
S521070
CAS No.
1172933-44-6
M.F
C20H26ClN5OS
M. Wt
420 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bexin-1

CAS Number

1172933-44-6

Product Name

Bexin-1

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-ethyl-5-methylpyrazole-3-carboxamide

Molecular Formula

C20H26ClN5OS

Molecular Weight

420 g/mol

InChI

InChI=1S/C20H26ClN5OS/c1-6-26-14(3)12-16(23-26)19(27)25(11-7-10-24(4)5)20-22-17-13(2)8-9-15(21)18(17)28-20/h8-9,12H,6-7,10-11H2,1-5H3

InChI Key

INTGHFLZCSZDBY-UHFFFAOYSA-N

SMILES

CCN1C(=CC(=N1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC(=C3S2)Cl)C)C

Solubility

Soluble in DMSO

Synonyms

Bexin1; Bexin 1; Bexin-1

Canonical SMILES

CCN1C(=CC(=N1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC(=C3S2)Cl)C)C

Description

The exact mass of the compound Bexin-1 is 419.1547 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bexin-1 is a chemical compound recognized for its role as an inhibitor of Munc13-4 membrane binding. Its chemical structure is characterized by the formula C20H26ClN5OSC_{20}H_{26}ClN_{5}OS and it is classified as a small molecule with specific interactions at the molecular level. Bexin-1 targets the C2 domain of Munc13-4, which is crucial in synaptic transmission and membrane trafficking processes. This compound has garnered attention due to its potential implications in understanding and manipulating cellular mechanisms related to neurotransmitter release and other membrane-related functions .

Bexin-1 primarily functions through its interaction with the Munc13-4 protein, inhibiting its binding to membranes. This action disrupts the normal function of Munc13-4 in facilitating the docking and fusion of synaptic vesicles with presynaptic membranes. The inhibition mechanism involves interference with the C2 domain-membrane interface, which is essential for the protein's activity in calcium-dependent exocytosis .

Biologically, Bexin-1 has demonstrated significant effects on cellular processes, particularly in the context of exocytosis. By inhibiting Munc13-4, Bexin-1 can modulate neurotransmitter release, which may have implications for various neurological conditions. Studies indicate that Bexin-1 can effectively inhibit ionomycin-stimulated binding of Munc13-4 to membranes, showcasing its potential as a tool for dissecting synaptic mechanisms .

The synthesis of Bexin-1 involves several organic chemistry techniques aimed at constructing its complex molecular framework. While specific synthetic routes are not extensively detailed in available literature, compounds of similar structure typically employ multi-step synthesis involving reactions such as:

  • Formation of key functional groups: Utilizing reactions like alkylation or acylation to introduce necessary substituents.
  • Cyclization: Creating cyclic structures that are often pivotal in maintaining biological activity.
  • Purification: Techniques such as chromatography are employed to isolate pure Bexin-1 from reaction mixtures.

Research into more environmentally friendly synthesis methods continues, reflecting broader trends in chemical manufacturing .

Bexin-1 is primarily utilized in research settings, particularly in studies examining synaptic transmission and membrane dynamics. Its ability to inhibit Munc13-4 makes it valuable for:

  • Investigating mechanisms of neurotransmitter release.
  • Exploring potential therapeutic targets for neurological disorders.
  • Understanding cellular signaling pathways involving membrane trafficking.

The compound's unique properties position it as a significant research tool in neurobiology and pharmacology .

Interaction studies involving Bexin-1 have focused on its binding affinity and inhibitory effects on Munc13-4. Experimental data suggest that Bexin-1 selectively inhibits the binding of Munc13-4 to membrane interfaces without affecting other unrelated protein domains, indicating a degree of specificity that can be exploited in research applications . Such studies are crucial for elucidating the precise roles of Munc13 proteins in synaptic function and their potential as drug targets.

Bexin-1 shares similarities with several other compounds that target synaptic proteins or influence neurotransmitter release. Below is a comparison highlighting its uniqueness:

Compound NameTarget ProteinMechanism of ActionUnique Features
Bexin-1Munc13-4Inhibits membrane bindingSpecificity for C2 domain
DextromethorphanSigma receptorsNonselective serotonin reuptake inhibitorBroad spectrum activity
Botulinum toxinSNARE proteinsPrevents vesicle fusionPotent neurotoxin with clinical applications
Latrunculin AActin cytoskeletonDisrupts actin polymerizationInfluences cellular morphology and motility

Bexin-1's specificity for Munc13-4 makes it distinct among these compounds, which often exhibit broader or different mechanisms of action. This specificity allows researchers to use Bexin-1 to probe specific pathways without the confounding effects seen with more generalized inhibitors .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Exact Mass

419.1547

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18

Explore Compound Types